molecular formula C7H17NO B12943826 (R)-3-amino-5-methylhexan-1-ol

(R)-3-amino-5-methylhexan-1-ol

Cat. No.: B12943826
M. Wt: 131.22 g/mol
InChI Key: ISULOSAJSWGBQR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-amino-5-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone with a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-5-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the catalytic hydrogenation of the corresponding nitrile or imine intermediate.

Industrial Production Methods

In industrial settings, the production of ®-3-amino-5-methylhexan-1-ol often involves the use of chiral catalysts to ensure the desired enantiomer is obtained. This can include the use of chiral ligands in asymmetric hydrogenation reactions or the use of biocatalysts such as enzymes that selectively produce the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-5-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

®-3-amino-5-methylhexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-amino-5-methylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-5-methylhexan-1-ol: The enantiomer of ®-3-amino-5-methylhexan-1-ol, with similar chemical properties but different biological activity.

    3-amino-2-methylpentan-1-ol: A structurally similar compound with a different substitution pattern on the hexane backbone.

    3-amino-4-methylhexan-1-ol: Another similar compound with a different position of the methyl group.

Uniqueness

®-3-amino-5-methylhexan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its specific arrangement of functional groups allows for unique interactions with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(3R)-3-amino-5-methylhexan-1-ol

InChI

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1

InChI Key

ISULOSAJSWGBQR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@H](CCO)N

Canonical SMILES

CC(C)CC(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.